(S)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide

Asymmetric synthesis Chiral auxiliary Ketimine geometry

(S)-2-Methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide (CAS 910909-98-7) is an enantiopure N-tert-butanesulfinyl ketimine belonging to the Ellman sulfinamide chiral auxiliary platform. It is synthesized by Ti(OEt)₄-mediated condensation of (S)-tert-butanesulfinamide with 3-methyl-2-butanone, affording a crystalline solid with a molecular weight of 189.32 g/mol.

Molecular Formula C9H19NOS
Molecular Weight 189.32 g/mol
Cat. No. B14021662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide
Molecular FormulaC9H19NOS
Molecular Weight189.32 g/mol
Structural Identifiers
SMILESCC(C)C(=NS(=O)C(C)(C)C)C
InChIInChI=1S/C9H19NOS/c1-7(2)8(3)10-12(11)9(4,5)6/h7H,1-6H3/t12-/m0/s1
InChIKeyRDYKYUUGTHUYHS-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral tert-Butanesulfinyl Ketimine (S)-2-Methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide for Asymmetric Synthesis — Procurement-Relevant Identity and Class Positioning


(S)-2-Methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide (CAS 910909-98-7) is an enantiopure N-tert-butanesulfinyl ketimine belonging to the Ellman sulfinamide chiral auxiliary platform. It is synthesized by Ti(OEt)₄-mediated condensation of (S)-tert-butanesulfinamide with 3-methyl-2-butanone, affording a crystalline solid with a molecular weight of 189.32 g/mol [1]. As a ketimine bearing a chiral sulfur stereocenter, it serves as a pre-activated chiral ammonia equivalent for the asymmetric construction of α,α-dibranched tertiary carbinamines via organometallic 1,2-addition, followed by mild acidolytic cleavage of the sulfinyl directing group [2]. This compound occupies a specific niche within the sulfinamide auxiliary family: a dialkyl ketimine with differential α-branching (methyl vs. isopropyl) that provides exceptional geometric control of the C=N bond.

Why Generic Substitution of (S)-2-Methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide with In-Class Ketimines Compromises Stereochemical Fidelity


Within the tert-butanesulfinyl ketimine family, the geometry of the C=N bond directly dictates the diastereofacial selectivity of subsequent nucleophilic additions [1]. Ketimines derived from ketones with similar steric demand at the two α-positions (e.g., Me vs. n-Bu in ketimine 2f) give E:Z ratios as low as 5:1, which erodes the stereochemical purity of the final amine product [2]. In contrast, the target compound — derived from methyl isopropyl ketone — provides exclusively the E isomer (>99:1), a feature not shared by many closely related dialkyl ketimines. Additionally, the opposite enantiomer (CAS 220263-58-1) yields products with inverted absolute configuration; substituting the (S)-enantiomer with the (R)-enantiomer without stereochemical justification would deliver the wrong antipode. Because the sulfinyl auxiliary is cleaved only after the stereochemistry-defining step, any compromise in ketimine geometry or enantiopurity propagates irreversibly into the final amine target, making generic interchange scientifically invalid.

Quantitative Comparative Evidence Guide for (S)-2-Methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide Selection


Ketimine Formation: Exclusive E-Isomer Selectivity of the Methyl Isopropyl Ketimine Versus Structurally Similar Dialkyl Ketimines

During Ti(OEt)₄-mediated condensation of (S)-tert-butanesulfinamide with ketones, the target ketimine 2e (R₁ = Me, R₂ = i-Pr) was obtained in 88% yield with only the E-isomer detected by ¹H and ¹³C NMR (>99:1 E:Z). In directly comparable experiments within the same study, the closely related dialkyl ketimine 2f (R₁ = Me, R₂ = n-Bu) gave a significantly eroded E:Z ratio of 5:1 (83:17) under identical condensation conditions, and ketimine 2c (R₁ = Me, R₂ = Ph) produced only a single isomer but at a lower yield of 66% [1]. This demonstrates that the methyl/isopropyl substitution pattern uniquely delivers both high yield and exclusive geometric control, whereas even a modest change from i-Pr to n-Bu degrades the E:Z ratio from >99:1 to 5:1.

Asymmetric synthesis Chiral auxiliary Ketimine geometry

Diastereoselectivity in Organolithium Addition: Target Ketimine 2e Versus n-Butyl-Substituted Ketimine 2f

In the 1,2-addition of PhLi to N-tert-butanesulfinyl ketimines, the target ketimine 2e (Me/i-Pr) delivered the α,α-dibranched sulfinamide product 3ce in 54% yield with a diastereomeric ratio (dr) of 91:9 in the absence of Me₃Al. By comparison, the structurally similar ketimine 2f (Me/n-Bu) under identical conditions (no Me₃Al) gave a dr of only 63:37 [1]. The 28-percentage-point difference in diastereomeric excess (82% de for 2e vs. 26% de for 2f) directly reflects the impact of E:Z geometric purity on stereochemical outcome.

Diastereoselective addition Organolithium reagents Tertiary carbinamine

Enantiomeric Purity and Configurational Stability of the (S)-Stereocenter Versus Competing Sulfinamide Auxiliaries

The (S)-tert-butanesulfinyl ketimine 2e is prepared from (S)-tert-butanesulfinamide (1), which is commercially available in >99% ee and can be synthesized in 71–75% overall yield from tert-butyl disulfide without racemization [1][2]. In contrast, the historically used p-toluenesulfinamide chiral auxiliary (Davis sulfinamide) requires resolution steps and shows lower configurational stability at sulfur [2]. The tert-butanesulfinyl group resists racemization under both the Ti(OEt)₄-mediated condensation conditions (60–75 °C in THF) and the subsequent organolithium addition conditions, ensuring that the S-configured sulfur stereocenter is faithfully transferred to the newly created α-carbon stereocenter of the amine product.

Chiral auxiliary Enantiomeric purity Sulfinamide stability

One-Pot Reductive Amination Using the Target Ketimine In Situ: Yield and Diastereoselectivity Data

A one-pot condensation–reduction protocol employing 3-methyl-2-butanone, (S)-tert-butanesulfinamide, and l-Selectride as the reducing agent afforded the corresponding (RS,S)-sulfinamide in 76% isolated yield [1]. The ketimine intermediate in this one-pot sequence is the target compound (S)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide, generated in situ. This yield is consistent with the 88% isolated yield of pre-formed ketimine 2e from the earlier two-step protocol and demonstrates that the target ketimine is competent in a streamlined one-pot workflow without requiring isolation of the imine intermediate.

Reductive amination One-pot synthesis tert-Butanesulfinyl amine

Cleavage Efficiency: Acidolytic Removal of the tert-Butanesulfinyl Group Versus Alternative Sulfinyl Auxiliaries

The tert-butanesulfinyl group is quantitatively cleaved from the addition products of ketimine 2e by brief treatment with methanolic HCl at room temperature, liberating the free α,α-dibranched amine as its hydrochloride salt in near-quantitative yield [1]. In the broader sulfinamide class, the p-toluenesulfinyl group requires more forcing acidic conditions and can generate stoichiometric p-toluenesulfinic acid byproducts that complicate purification [2]. The tert-butanesulfinyl group also functions as a Boc surrogate — stable to strong bases and nucleophiles during the C–C bond-forming step, yet cleavable under mild acid that does not compromise acid-sensitive functionality elsewhere in the molecule [2].

Chiral auxiliary cleavage Deprotection tert-Butanesulfinyl

Commercial Availability: Enantiopurity and Vendor-Documented Specifications of (S)- Versus (R)-Enantiomer

The (S)-enantiomer (S)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide is commercially catalogued at purities of ≥95% to ≥98% (NLT 98%) from multiple suppliers, with storage at 2–8 °C recommended to maintain ketimine integrity . The (R)-enantiomer (CAS 220263-58-1) is also commercially available but is typically listed at lower purity (95%) and with less extensive analytical documentation . For procurement in asymmetric synthesis where the (S)-configuration at sulfur is required to deliver the target amine stereochemistry, the (S)-enantiomer's higher commercial purity specification reduces the risk of introducing the wrong enantiomer as a contaminant, which would produce the undesired amine antipode.

Enantiopure reagent Commercial sourcing Chiral building block

High-Value Application Scenarios for (S)-2-Methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide in Asymmetric Synthesis


Asymmetric Synthesis of α,α-Dibranched Tertiary Carbinamines via Organolithium Addition

The target ketimine is employed as the electrophilic chiral building block in the Me₃Al-mediated 1,2-addition of organolithium reagents to construct quaternary carbon centers bearing nitrogen. The exclusive E geometry of ketimine 2e ensures that the sulfinyl-directed transition state delivers the (RS,R)- or (RS,S)-configured sulfinamide with dr up to 99:1 when Me₃Al is used as an additive [1]. This protocol directly addresses the long-standing synthetic challenge of preparing acyclic α,α-dibranched amines, a motif present in numerous drug candidates and natural products. The tertiary carbinamine products are liberated by HCl/MeOH cleavage in near-quantitative yield [1].

One-Pot Reductive Amination for Streamlined Discovery-Scale Amine Library Synthesis

For medicinal chemistry campaigns requiring rapid access to enantioenriched α-branched amines, the target ketimine can be generated in situ from 3-methyl-2-butanone and (S)-tert-butanesulfinamide, followed by in situ reduction with l-Selectride to produce the (RS,S)-sulfinamide in 76% yield [2]. This one-pot workflow eliminates the isolation of the ketimine intermediate and is compatible with parallel synthesis formats. The use of the methyl isopropyl ketone substrate specifically provides a branched isopropyl substituent at the amine α-carbon, a steric feature that can enhance metabolic stability and target selectivity in lead optimization.

Synthesis of Tubulysin-Class Cytotoxic Payload Intermediates Requiring Defined Tertiary Carbinamine Stereochemistry

The tert-butanesulfinamide chiral auxiliary platform has been applied to the total synthesis of tubulysin D and related N-methyl tubulysin analogues with >40% overall yields [3][4]. In these syntheses, tert-butanesulfinyl ketimines serve as intermediates for constructing the tubuvaline fragment, which contains a stereodefined tertiary carbinamine. The target ketimine (S)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide, bearing the methyl/isopropyl substitution pattern, is directly relevant to the construction of tubulysin analogues where the isopropyl group mimics the natural valine-derived side chain. Patent literature also references sulfinamide-derived intermediates in the synthesis of tubulysin conjugates for antibody-drug conjugate (ADC) applications [5].

Process-Scale Asymmetric Amine Synthesis Leveraging tert-Butanesulfinyl Ketimines in Flow Chemistry

The Ellman addition of organolithium reagents to chiral tert-butanesulfinyl ketimines has been demonstrated in continuous flow reactors, enabling cryogenic-free conditions and bypassing side reactions associated with batch-mode organolithium chemistry [6]. The target ketimine, as a representative dialkyl ketimine with high geometric purity, is a suitable substrate for flow chemistry scale-up, providing a path from discovery-scale asymmetric synthesis to multi-kilogram production of chiral amine intermediates for pharmaceutical manufacturing.

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